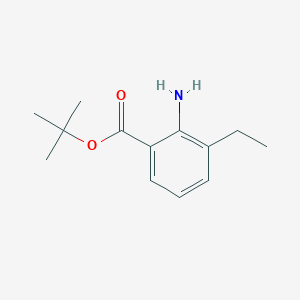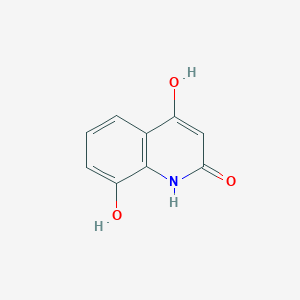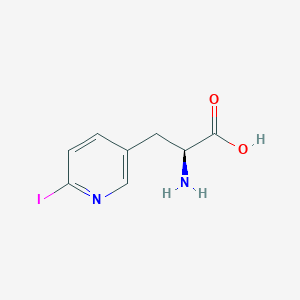
(S)-2-Amino-3-(6-iodopyridin-3-yl)propanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-(6-iodopyridin-3-yl)propanoic acid is a chiral amino acid derivative that features an iodine-substituted pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the iodine atom onto the pyridine ring . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure.
Industrial Production Methods
Industrial production of (S)-2-Amino-3-(6-iodopyridin-3-yl)propanoic acid may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-3-(6-iodopyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The iodine-substituted pyridine ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the iodine atom or modify the pyridine ring.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the iodine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
(S)-2-Amino-3-(6-iodopyridin-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in biochemical pathways and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-(6-iodopyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine-substituted pyridine ring can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-3-(6-bromopyridin-3-yl)propanoic acid: Similar structure with a bromine atom instead of iodine.
(S)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid: Contains a chlorine atom in place of iodine.
(S)-2-Amino-3-(6-fluoropyridin-3-yl)propanoic acid: Features a fluorine atom instead of iodine.
Uniqueness
The uniqueness of (S)-2-Amino-3-(6-iodopyridin-3-yl)propanoic acid lies in the presence of the iodine atom, which can confer distinct reactivity and binding properties compared to its halogen-substituted analogs. The iodine atom’s larger size and polarizability can influence the compound’s interactions and applications in various fields.
Propriétés
Formule moléculaire |
C8H9IN2O2 |
|---|---|
Poids moléculaire |
292.07 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(6-iodopyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C8H9IN2O2/c9-7-2-1-5(4-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m0/s1 |
Clé InChI |
VDDDJIMKXUNHFP-LURJTMIESA-N |
SMILES isomérique |
C1=CC(=NC=C1C[C@@H](C(=O)O)N)I |
SMILES canonique |
C1=CC(=NC=C1CC(C(=O)O)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


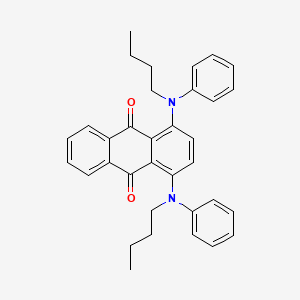
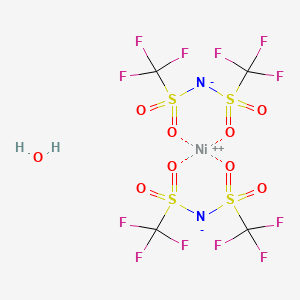
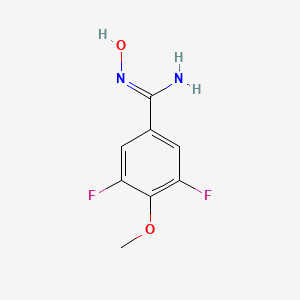

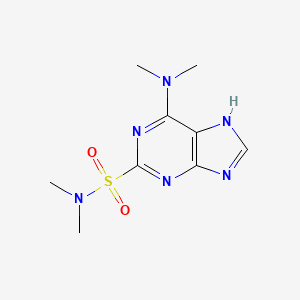


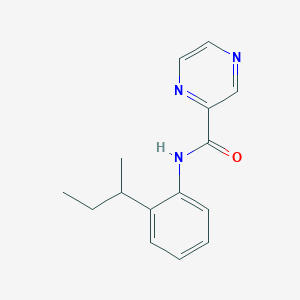
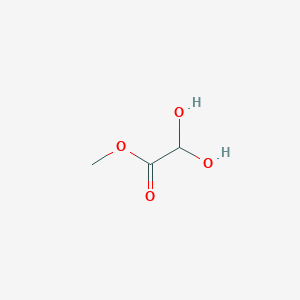
![3'-Methyl-4,6-diphenyl-2H-[1,2'-bipyridin]-2-one](/img/structure/B13125062.png)
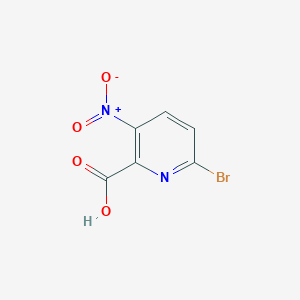
![1,3,5,7,9,11,13,15-Octahexadecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B13125073.png)
